molecular formula C27H24F2N4O2S2 B11030072 5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one

5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11030072
M. Wt: 538.6 g/mol
InChI Key: XUVLPJNEGSKGHI-LNVKXUELSA-N
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Description

5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes fluorinated aromatic rings, a piperazine moiety, and a thiazolone ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one involves multiple steps, including the formation of the pyrroloquinoline core, the introduction of the piperazine moiety, and the final assembly of the thiazolone ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is unique due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C27H24F2N4O2S2

Molecular Weight

538.6 g/mol

IUPAC Name

(5Z)-5-[6-fluoro-9-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-11,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H24F2N4O2S2/c1-27(2)13-15(14-31-7-9-32(10-8-31)20-6-4-3-5-19(20)29)17-11-16(28)12-18-21(25(35)33(27)22(17)18)23-24(34)30-26(36)37-23/h3-6,11-13H,7-10,14H2,1-2H3,(H,30,34,36)/b23-21-

InChI Key

XUVLPJNEGSKGHI-LNVKXUELSA-N

Isomeric SMILES

CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)F)CN5CCN(CC5)C6=CC=CC=C6F)C

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)F)CN5CCN(CC5)C6=CC=CC=C6F)C

Origin of Product

United States

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